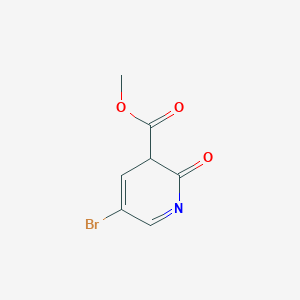
methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-bromo-2-oxo-3H-piridina-3-carboxilato de metilo es un compuesto orgánico heterocíclico con una estructura de anillo de piridina. Se caracteriza por la presencia de un átomo de bromo en la posición 5, un grupo ceto en la posición 2 y un grupo éster carboxilato en la posición 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-bromo-2-oxo-3H-piridina-3-carboxilato de metilo generalmente implica la bromación de un derivado de piridina seguido de esterificación. Un método común implica la bromación del ácido 2-oxo-3H-piridina-3-carboxílico utilizando bromo o N-bromosuccinimida (NBS) en presencia de un solvente adecuado como el ácido acético. El producto bromado resultante se esterifica entonces utilizando metanol y un catalizador como el ácido sulfúrico para producir el compuesto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo implicando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de reactivos de alta pureza y condiciones de reacción estrictas es crucial para lograr la calidad del producto deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-bromo-2-oxo-3H-piridina-3-carboxilato de metilo puede sufrir diversas reacciones químicas, entre ellas:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por nucleófilos como aminas o tioles en condiciones apropiadas.
Reacciones de reducción: El grupo ceto puede reducirse a un grupo hidroxilo utilizando agentes reductores como el borohidruro de sodio.
Hidrólisis de ésteres: El grupo éster puede hidrolizarse al ácido carboxílico correspondiente utilizando condiciones ácidas o básicas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Reactivos como la azida de sodio o aminas primarias en solventes como la dimetilformamida (DMF) a temperaturas elevadas.
Reducción: Borohidruro de sodio en metanol o etanol a temperatura ambiente.
Hidrólisis: Hidróxido de sodio acuoso o ácido clorhídrico en condiciones de reflujo.
Principales productos formados
Sustitución: Formación de 5-amino-2-oxo-3H-piridina-3-carboxilato o 5-tio-2-oxo-3H-piridina-3-carboxilato.
Reducción: Formación de 5-bromo-2-hidroxi-3H-piridina-3-carboxilato de metilo.
Hidrólisis: Formación de ácido 5-bromo-2-oxo-3H-piridina-3-carboxílico.
Aplicaciones Científicas De Investigación
El 5-bromo-2-oxo-3H-piridina-3-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química medicinal: Sirve como bloque de construcción para la síntesis de diversas moléculas bioactivas, incluyendo posibles productos farmacéuticos.
Ciencia de materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios biológicos: Se utiliza en el estudio de inhibidores enzimáticos y moduladores de receptores.
Química industrial: Se utiliza como intermedio en la síntesis de agroquímicos y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del 5-bromo-2-oxo-3H-piridina-3-carboxilato de metilo depende de su aplicación específica. En química medicinal, puede actuar como un inhibidor enzimático al unirse al sitio activo de la enzima, evitando así la unión del sustrato y la actividad catalítica posterior. El átomo de bromo y el grupo ceto juegan un papel crucial en su afinidad de unión y especificidad. El compuesto también puede interactuar con receptores celulares, modulando vías de transducción de señales e influyendo en las respuestas celulares .
Comparación Con Compuestos Similares
Compuestos similares
- 5-cloro-2-oxo-3H-piridina-3-carboxilato de metilo
- 5-fluoro-2-oxo-3H-piridina-3-carboxilato de metilo
- 5-yodo-2-oxo-3H-piridina-3-carboxilato de metilo
Singularidad
El 5-bromo-2-oxo-3H-piridina-3-carboxilato de metilo es único debido a la presencia del átomo de bromo, que le confiere una reactividad y propiedades distintas en comparación con sus análogos halogenados. El tamaño y la naturaleza atractora de electrones del átomo de bromo influyen en el comportamiento químico del compuesto, lo que lo hace adecuado para aplicaciones específicas en las que otros halógenos pueden no ser tan efectivos .
Propiedades
Fórmula molecular |
C7H6BrNO3 |
|---|---|
Peso molecular |
232.03 g/mol |
Nombre IUPAC |
methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3,5H,1H3 |
Clave InChI |
KCOOZOCKHAEHKT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C=C(C=NC1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


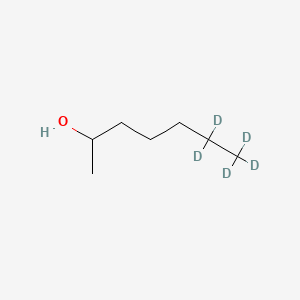

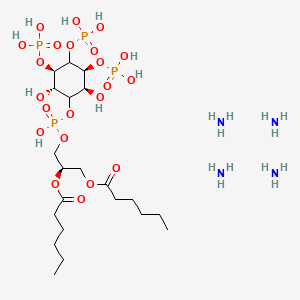

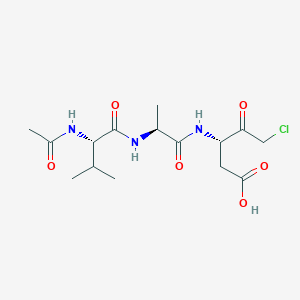
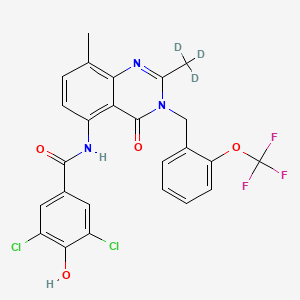
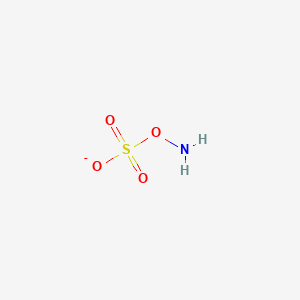


![(2S)-2-(benzylcarbamoylamino)-N-[1-[(3-chloro-2-methoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]-4-methylpentanamide](/img/structure/B12366603.png)
![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)



